molecular formula C8H14O2 B1585058 Pentyl acrylate CAS No. 2998-23-4

Pentyl acrylate

Cat. No.: B1585058
CAS No.: 2998-23-4
M. Wt: 142.2 g/mol
InChI Key: ULDDEWDFUNBUCM-UHFFFAOYSA-N
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Description

Pentyl acrylate, also known as pentyl 2-propenoate, is an ester formed from acrylic acid and pentanol. It is a colorless liquid with a characteristic fruity odor. This compound is primarily used in the production of polymers and copolymers, which are utilized in various industrial applications such as adhesives, coatings, and sealants.

Mechanism of Action

Target of Action

Pentyl acrylate, a derivative of acrylic acid, primarily targets the process of polymerization . It is used in the creation of polyacrylates, which are high-value polymers found in a variety of industrial applications . The primary role of this compound is to contribute to the formation of these polymers, influencing their physical and chemical properties .

Mode of Action

The mode of action of this compound involves its interaction with the polymerization process. This compound, like other acrylates, contains a vinyl group, which consists of two carbon atoms double-bonded to each other and directly attached to the carbonyl carbon of the ester group . This structure allows this compound to participate in polymerization reactions, contributing to the formation of polyacrylates .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the synthesis of polyacrylates. The polymerization of this compound follows Bernoullian statistics, as studied using carbonyl and OCH2 resonances . The resulting polyacrylates can have a wide range of physical and chemical properties, influenced by factors such as the choice of side groups and the copolymer system .

Result of Action

The result of this compound’s action is the formation of polyacrylates, which have a wide range of applications due to their diverse physical and chemical properties . For example, poly(this compound) is used as a viscosity index improver because of its large pendant group . The properties of these polymers are greatly influenced by their microstructure, which involves the monomer distribution in the polymer chain and the stereochemical arrangement of various groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentyl acrylate is synthesized through esterification, where acrylic acid reacts with pentanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion. The general reaction is as follows:

CH2=CHCOOH+C5H11OHCH2=CHCOOC5H11+H2O\text{CH}_2=\text{CHCOOH} + \text{C}_5\text{H}_{11}\text{OH} \rightarrow \text{CH}_2=\text{CHCOOC}_5\text{H}_{11} + \text{H}_2\text{O} CH2​=CHCOOH+C5​H11​OH→CH2​=CHCOOC5​H11​+H2​O

Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield. The reaction mixture is often subjected to distillation to purify the this compound, removing any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: Pentyl acrylate undergoes various chemical reactions, including:

    Polymerization: It can polymerize to form poly(this compound) or copolymerize with other monomers such as methyl methacrylate.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form acrylic acid and pentanol.

    Transesterification: It can react with other alcohols to form different acrylate esters.

Common Reagents and Conditions:

    Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile are used under controlled temperatures.

    Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products Formed:

    Polymerization: Poly(this compound) or copolymers.

    Hydrolysis: Acrylic acid and pentanol.

    Transesterification: Various acrylate esters depending on the alcohol used.

Scientific Research Applications

Pentyl acrylate has diverse applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.

    Biology: Employed in the development of biocompatible materials for medical devices.

    Medicine: Utilized in drug delivery systems due to its ability to form hydrogels.

    Industry: Applied in the production of adhesives, coatings, and sealants due to its excellent adhesive properties and flexibility.

Comparison with Similar Compounds

Pentyl acrylate is compared with other acrylate esters such as:

  • Methyl acrylate
  • Ethyl acrylate
  • Butyl acrylate

Uniqueness:

  • Flexibility: this compound provides greater flexibility in the resulting polymers compared to shorter-chain acrylates like methyl and ethyl acrylate.
  • Adhesion: It offers superior adhesive properties, making it ideal for applications in coatings and sealants.
  • Hydrophobicity: The longer alkyl chain in this compound imparts higher hydrophobicity, enhancing its performance in water-resistant applications.

By understanding the properties and applications of this compound, researchers and industry professionals can leverage its unique characteristics for various innovative solutions.

Properties

IUPAC Name

pentyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-3-5-6-7-10-8(9)4-2/h4H,2-3,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULDDEWDFUNBUCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

37017-37-1
Record name 2-Propenoic acid, pentyl ester, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=37017-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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DSSTOX Substance ID

DTXSID5062764
Record name 2-Propenoic acid, pentyl ester
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Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2998-23-4
Record name Pentyl acrylate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name n-Pentyl acrylate
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Record name Pentyl acrylate
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Record name 2-Propenoic acid, pentyl ester
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Record name 2-Propenoic acid, pentyl ester
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Record name Pentyl acrylate
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Record name PENTYL ACRYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the phase behavior of Pentyl acrylate with Carbon dioxide under high pressure and how does this relate to its solubility?

A1: this compound exhibits Type-I phase behavior with CO2 under high pressure, meaning it becomes increasingly soluble in CO2 with increasing temperature at a constant pressure. [] This is a valuable property for processes like supercritical fluid extraction and polymerization.

Q2: What is the significance of characterizing the microstructure of acrylonitrile/Pentyl acrylate copolymers?

A2: Understanding the microstructure of copolymers, such as the distribution of monomer sequences, provides crucial insights into their macroscopic properties. [] Techniques like 1D and 2D NMR spectroscopy allow researchers to determine copolymer composition, comonomer reactivity ratios, and the distribution of different triads within the copolymer chain, ultimately aiding in tailoring materials with specific desired characteristics.

Q3: How does the polymerization mechanism of this compound influence its stereochemical structure?

A3: NMR studies indicate that the homopolymerization of this compound follows Bernoullian statistics. [] This means that the addition of each monomer unit to the growing polymer chain is independent of the stereochemistry of the previous unit, leading to a random distribution of configurational isomers (isotactic, syndiotactic, atactic) within the final polymer.

Q4: Can this compound be used to synthesize complex polymer architectures, and if so, what methods are employed?

A4: Yes, this compound can be utilized in synthesizing diverse multiblock copolymers. [] One approach involves combining enzymatic monomer transformation with a photocontrolled polymerization technique called photoinduced electron transfer-reversible addition-fragmentation chain transfer (PET-RAFT). This method allows for high monomer conversion and end-group fidelity, enabling the sequential addition of different monomers to create intricate polymer structures with tailored properties.

Q5: How does the structure of an acrylate monomer influence its polymerization rate in the presence of methylated β-cyclodextrin?

A5: Studies have shown a correlation between the hydrophobicity of acrylate monomers and their polymerization rates when complexed with methylated β-cyclodextrin in water. [] As the hydrophobicity of the acrylate monomer (from propyl acrylate to hexyl acrylate) increases, the initial rate of polymerization also increases. This suggests that the inclusion of hydrophobic monomers within the hydrophobic cavity of cyclodextrin can significantly influence the kinetics of polymerization in aqueous media.

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